REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH:13]1([N:19]2[C:23]([CH2:24][CH2:25][CH2:26][CH2:27]Cl)=[N:22][N:21]=[N:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])([O-])=O.[Na+].[Na+].O>[CH:13]1([N:19]2[C:23]([CH2:24][CH2:25][CH2:26][CH2:27][O:1][C:2]3[CH:3]=[C:4]4[C:9](=[CH:10][CH:11]=3)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]4)=[N:22][N:21]=[N:20]2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:2.3.4,5.6,7.8.9|
|
Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
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OC=1C=C2CCC(NC2=CC1)=O
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Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1N=NN=C1CCCCCl
|
Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a flask having
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Type
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TEMPERATURE
|
Details
|
The content of the flask was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
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8 h
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
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FILTRATION
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Details
|
the deposited crude crystal was once collected by filtration
|
Type
|
WASH
|
Details
|
After washing the crystal firstly with 36 ml of methanol
|
Type
|
ADDITION
|
Details
|
with 60 ml of water, the crystal was again introduced into a flask
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux together with 84 ml of methanol for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 10° C
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed firstly with 24 ml of methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 24 ml of water, and dried at 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1N=NN=C1CCCCOC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.84 g | |
YIELD: PERCENTYIELD | 87.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |